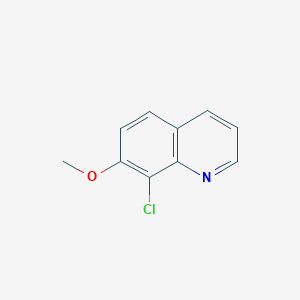

8-Chloro-7-methoxyquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Chloro-7-methoxyquinoline: is a heterocyclic aromatic compound with the molecular formula C10H8ClNO . It is a derivative of quinoline, a structure that consists of a benzene ring fused to a pyridine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-7-methoxyquinoline can be achieved through several methods. One common approach involves the Skraup synthesis , which is a classical method for constructing quinoline derivatives. This method typically involves the reaction of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene .

Another method involves the Friedländer synthesis , where 2-aminobenzophenone reacts with an aldehyde or ketone under acidic or basic conditions to form the quinoline ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve microwave-assisted synthesis . This technique has gained popularity due to its ability to accelerate reaction times, increase yields, and reduce the formation of hazardous by-products. Microwave irradiation can be used to carry out solvent-free reactions, making the process more environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions: 8-Chloro-7-methoxyquinoline undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom at the 8-position can be replaced by nucleophiles such as amines or thiols.

Electrophilic substitution: The methoxy group at the 7-position can activate the aromatic ring towards electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate can be used under basic conditions.

Electrophilic substitution: Reagents such as nitric acid or sulfuric acid can be used under acidic conditions.

Major Products:

Nucleophilic substitution: Products include 8-amino-7-methoxyquinoline or 8-thio-7-methoxyquinoline.

Electrophilic substitution: Products include 8-chloro-7-nitroquinoline or 8-chloro-7-sulfonylquinoline.

Applications De Recherche Scientifique

Antiviral Activity

Recent studies have highlighted the antiviral potential of 8-chloro-7-methoxyquinoline and its derivatives. For instance, a study indicated that modifications to the compound could enhance its lipophilicity and electron-withdrawing properties, which are crucial for antiviral efficacy. The derivative with optimal characteristics demonstrated significant inhibition of H5N1 virus growth with minimal cytotoxicity, suggesting its potential application in combating viral infections, including emerging threats like COVID-19 .

| Compound | Virus Inhibition (%) | Cytotoxicity (%) | Log P |

|---|---|---|---|

| This compound | 91.2 | 9.7 | 1.44 |

| 3-Cl-2-F derivative | 85.0 | 4.0 | 0.41 |

Antibacterial Properties

The antibacterial activity of this compound has been investigated against various Gram-positive bacteria. The compound was found to inhibit cell division proteins, particularly FtsZ, which is essential for bacterial cell division. Derivatives of this compound exhibited higher inhibition zones against Staphylococcus aureus, indicating strong antibacterial properties .

| Derivative | Inhibition Zone Ratio (Test/Standard) | Activity Level |

|---|---|---|

| 5-Cl derivative | 0.25 | Moderate |

| 5,7-diCl derivative | 0.18 | High |

Anticancer Research

This compound has also shown promise in cancer research. Studies have demonstrated that it inhibits proteasomal activity and proliferation in various cancer cell lines, including human cervix carcinoma and colorectal adenocarcinoma cells. The compound's ability to induce apoptosis in cancer cells makes it a candidate for further development as an anticancer agent .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.4 | Apoptosis induction |

| HT-29 | 6.5 | Proteasome inhibition |

| MCF-7 | >1000 | Not significantly affected |

Neuroprotective Effects

The neuroprotective effects of this compound derivatives have been explored in the context of Alzheimer's disease due to their chelating properties with metal ions like copper and zinc, which are implicated in the formation of amyloid plaques . Compounds based on this structure have shown potential in inhibiting acetylcholinesterase and butyrylcholinesterase, making them candidates for treating neurodegenerative diseases.

| Compound | AChE Inhibition (IC50 µM) | BuChE Inhibition (IC50 µM) |

|---|---|---|

| Novel derivative | 8.80 | 26.50 |

| Donepezil (control) | 0.016 | 5.41 |

Mécanisme D'action

The mechanism of action of 8-Chloro-7-methoxyquinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound being synthesized.

Comparaison Avec Des Composés Similaires

- 7-Chloro-8-methoxyquinoline

- 6-Chloro-7-methoxyquinoline

- 8-Chloro-6-methoxyquinoline

Comparison: 8-Chloro-7-methoxyquinoline is unique due to the specific positioning of the chlorine and methoxy groups on the quinoline ring. This positioning can influence the compound’s reactivity and its interaction with biological targets. For example, the presence of the methoxy group at the 7-position can enhance the compound’s ability to undergo electrophilic substitution reactions compared to other isomers .

Activité Biologique

8-Chloro-7-methoxyquinoline (8C7MQ) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding the biological effects, mechanisms of action, and potential therapeutic applications of 8C7MQ, supported by data tables and relevant case studies.

8C7MQ is derived from the quinoline family, which is known for its rich pharmacological properties. The synthesis of 8C7MQ typically involves standard organic reactions that modify the quinoline structure to enhance its biological activity. The compound's structure can be represented as follows:

1. Antimicrobial Activity

8C7MQ exhibits notable antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Its mechanism primarily involves the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for DNA replication and transcription in bacteria.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 24 | |

| Klebsiella pneumoniae | 25 | |

| Pseudomonas aeruginosa | 22 |

The compound has shown effectiveness comparable to standard antibiotics, making it a promising candidate for treating infections caused by resistant strains.

2. Anticancer Properties

Research indicates that 8C7MQ has potential anticancer effects, particularly through mechanisms involving apoptosis and cell cycle arrest in various cancer cell lines. A study demonstrated that derivatives of quinoline, including 8C7MQ, inhibited cell proliferation and induced apoptosis in human breast cancer cells through proteasome inhibition .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Proteasome inhibition | |

| HeLa (Cervical Cancer) | 20 | Apoptosis induction | |

| A549 (Lung Cancer) | 18 | Cell cycle arrest |

These findings suggest that 8C7MQ may serve as a lead compound for further development into anticancer therapeutics.

The biological activity of 8C7MQ can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in DNA replication in bacteria, leading to cell death.

- Proteasome Inhibition : It disrupts proteasomal activity in cancer cells, which is essential for protein degradation and regulation of the cell cycle.

- Apoptosis Induction : The compound promotes apoptotic pathways in malignant cells, contributing to its anticancer efficacy.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several quinoline derivatives, including 8C7MQ. The results indicated that modifications to the quinoline structure significantly enhanced antibacterial activity against various pathogens. The study highlighted the potential use of these compounds in developing new antibiotics .

Case Study 2: Anticancer Research

In another investigation focusing on breast cancer treatment, researchers explored the effects of 8C7MQ on MCF-7 cell lines. The study revealed that treatment with the compound led to significant reductions in cell viability and induced morphological changes indicative of apoptosis . This supports its potential application in cancer therapy.

Propriétés

IUPAC Name |

8-chloro-7-methoxyquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-8-5-4-7-3-2-6-12-10(7)9(8)11/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAFVDTYGSLSMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=CC=N2)C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.